molecular formula C10H8FNO5 B13232263 Ethyl 2-fluoro-4-formyl-5-nitrobenzoate

Ethyl 2-fluoro-4-formyl-5-nitrobenzoate

Cat. No.: B13232263
M. Wt: 241.17 g/mol
InChI Key: UEOZFXGNIANYOG-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-formyl-5-nitrobenzoate is an organic compound with the molecular formula C10H8FNO5 It is a derivative of benzoic acid, featuring a fluoro, formyl, and nitro group on the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-4-formyl-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 2-fluorobenzoate to introduce the nitro group, followed by formylation to add the formyl group. The reaction conditions often require the use of strong acids like sulfuric acid or trifluoroacetic acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yield. This method allows for better control over reaction conditions and can lead to higher conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4-formyl-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Ethyl 2-fluoro-4-carboxy-5-nitrobenzoate.

    Reduction: Ethyl 2-fluoro-4-formyl-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-4-formyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-4-formyl-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules. The formyl group can participate in nucleophilic addition reactions, while the fluoro group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H8FNO5

Molecular Weight

241.17 g/mol

IUPAC Name

ethyl 2-fluoro-4-formyl-5-nitrobenzoate

InChI

InChI=1S/C10H8FNO5/c1-2-17-10(14)7-4-9(12(15)16)6(5-13)3-8(7)11/h3-5H,2H2,1H3

InChI Key

UEOZFXGNIANYOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C=O)F

Origin of Product

United States

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